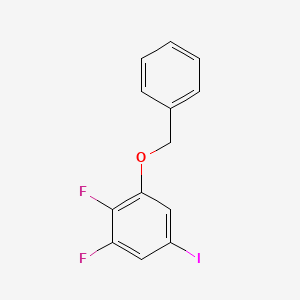

1-(Benzyloxy)-2,3-difluoro-5-iodobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9F2IO |

|---|---|

Molecular Weight |

346.11 g/mol |

IUPAC Name |

1,2-difluoro-5-iodo-3-phenylmethoxybenzene |

InChI |

InChI=1S/C13H9F2IO/c14-11-6-10(16)7-12(13(11)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

MGWPDVANSGEPHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=CC(=C2)I)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 2,3 Difluoro 5 Iodobenzene and Analogous Systems

Retrosynthetic Analysis of the 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene Scaffold

A retrosynthetic analysis of the target molecule, this compound, reveals several potential disconnections and synthetic routes. The primary bond formations to consider are the carbon-iodine (C-I) bond, the carbon-fluorine (C-F) bonds, and the ether linkage.

A logical approach involves installing the iodine atom onto a pre-functionalized 1-(benzyloxy)-2,3-difluorobenzene precursor. This precursor, in turn, can be synthesized from the commercially available 2,3-difluorophenol (B1222669). This strategy is often preferred as the benzyloxy group is a powerful ortho-, para-director, facilitating regioselective iodination at the desired C5 position.

Alternatively, the synthesis could commence from a molecule already containing the iodo and fluoro substituents, such as 1,2-difluoro-4-iodobenzene, followed by the introduction of the benzyloxy group via a nucleophilic aromatic substitution or a metal-catalyzed etherification. However, the regioselective introduction of a hydroxyl or protected hydroxyl group onto such a scaffold can be challenging.

A third approach involves building the aromatic ring with the desired substitution pattern through annulation or cycloaddition strategies, though this is generally less common for this type of molecule. nih.govacs.org Given the availability of starting materials, the most common and practical approach focuses on the late-stage introduction of the iodine moiety onto a difluorinated phenyl benzyl (B1604629) ether.

Strategies for the Introduction of the Iodine Moiety

The formation of the aryl-iodine bond is a key step in the synthesis of the target compound. Several methods are available for this transformation, each with its own advantages regarding regioselectivity, functional group tolerance, and reaction conditions.

Electrophilic Iodination of Fluorinated Benzene (B151609) Precursors

Electrophilic aromatic substitution is a direct and widely used method for the iodination of electron-rich aromatic rings. nih.gov The benzyloxy group in the 1-(benzyloxy)-2,3-difluorobenzene precursor is strongly activating, directing the incoming electrophile to the ortho and para positions. The C5 position is para to the benzyloxy group and is sterically accessible, making it the most likely site for iodination. organic-chemistry.org

A variety of iodinating reagents can be employed for this purpose. Molecular iodine (I₂) itself is a weak electrophile but can be activated by oxidants or Lewis acids. acsgcipr.orgyoutube.comlibretexts.org More reactive and commonly used reagents include N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), often in the presence of an acid catalyst like trifluoroacetic acid to enhance electrophilicity. acsgcipr.orgorganic-chemistry.orgpsu.edu The choice of reagent and conditions can be optimized to achieve high regioselectivity and yield, minimizing the formation of polyiodinated byproducts. acsgcipr.orgnih.govacs.org

Table 1: Common Reagents for Electrophilic Iodination

| Reagent | Activating Agent/Catalyst | Typical Conditions |

|---|---|---|

| Iodine (I₂) | Silver Nitrate (AgNO₃), Nitric Acid (HNO₃) | Acetonitrile (B52724), Room Temp to Reflux |

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA), Triflic Acid (TfOH) | Acetonitrile or CH₂Cl₂, Room Temp |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts, Disulfides | Acetonitrile, Mild Conditions |

Diazotization and Halogenation of Aminated Fluorinated Benzene Derivatives

The Sandmeyer reaction provides a versatile, albeit indirect, method for introducing an iodine atom onto an aromatic ring. wikipedia.orglscollege.ac.in This two-step process begins with the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with an iodide source. byjus.com

For the synthesis of this compound, this would involve the synthesis of 5-(benzyloxy)-3,4-difluoroaniline as the key intermediate. This aniline (B41778) derivative can be prepared from a corresponding nitroaromatic compound via reduction. The aniline is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the diazonium salt. Subsequent treatment with an iodide salt, typically potassium iodide (KI), displaces the diazonium group with iodine, yielding the desired product. google.com While this method requires more steps than direct iodination, it offers excellent regiocontrol as the position of the iodine is dictated by the initial placement of the amino group. wikipedia.orgbyjus.comgoogle.com

Halodecarboxylation Reactions for Aryl Iodide Formation

Halodecarboxylation reactions, most notably the Hunsdiecker reaction and its variations, offer a pathway to aryl iodides from the corresponding aromatic carboxylic acids. wikipedia.orgalfa-chemistry.combyjus.comadichemistry.com This method involves the conversion of a carboxylic acid to a heavy metal salt (typically silver), which then reacts with a halogen to produce an organic halide with the loss of carbon dioxide. nih.govacs.orgorganic-chemistry.org

To apply this to the target molecule, one would need to synthesize 3-(benzyloxy)-4,5-difluorobenzoic acid. This precursor would be converted to its silver salt and then treated with molecular iodine. The reaction is believed to proceed through a radical mechanism. wikipedia.org Modern variations of this reaction have been developed that avoid the use of stoichiometric silver salts and offer broader substrate scope, sometimes using transition-metal-free conditions with I₂ as the iodine source. nih.govprinceton.edu This method is particularly useful for synthesizing regioisomers that are difficult to obtain through electrophilic substitution. nih.govacs.org

Transition Metal-Catalyzed Iodination Approaches

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods for C-H functionalization and cross-coupling reactions.

Palladium- or Copper-Mediated C-H Iodination: Palladium catalysts can direct the iodination of C-H bonds, often at the ortho position to a directing group. nih.govresearchgate.netescholarship.org While the benzyloxy group is not a classic directing group for these reactions, related ether functionalities have been used. Copper catalysis has also been employed for C-H iodination.

Halogen Exchange (Aromatic Finkelstein Reaction): If a precursor such as 1-(benzyloxy)-5-bromo-2,3-difluorobenzene is available, a copper-catalyzed halogen exchange reaction can be used to replace the bromine with iodine. organic-chemistry.orgsemanticscholar.orgacs.org This "aromatic Finkelstein reaction" typically uses a copper(I) iodide (CuI) catalyst with a diamine ligand and a source of iodide like sodium iodide (NaI). organic-chemistry.orgsemanticscholar.orgacs.org This method is mild and tolerates a wide variety of functional groups. rsc.orgresearchgate.net

Table 2: Comparison of Iodination Strategies

| Method | Precursor Required | Key Advantage | Potential Limitation |

|---|---|---|---|

| Electrophilic Iodination | 1-(Benzyloxy)-2,3-difluorobenzene | Direct, often one step | Potential for regioisomer formation |

| Diazotization (Sandmeyer) | 5-(Benzyloxy)-3,4-difluoroaniline | Excellent regiocontrol | Multi-step, requires handling of diazonium salts |

| Halodecarboxylation | 3-(Benzyloxy)-4,5-difluorobenzoic acid | Access to specific regioisomers | Can require stoichiometric heavy metals |

Regioselective Installation of Fluorine Substituents on the Aromatic Ring

The regioselective introduction of fluorine atoms onto an aromatic ring is a significant challenge in synthetic chemistry due to the high reactivity of many fluorinating agents. taylorfrancis.comrsc.org For the target molecule, the 1,2-difluoro substitution pattern is typically introduced by starting with a commercially available, pre-fluorinated building block.

The most common starting material for this scaffold is 2,3-difluorophenol. sigmaaldrich.com This precursor already contains the required fluorine atoms in the correct positions. The phenolic hydroxyl group can then be alkylated with benzyl bromide under basic conditions (e.g., using potassium carbonate in acetone (B3395972) or DMF) to form 1-(benzyloxy)-2,3-difluorobenzene, the key intermediate for subsequent iodination.

Alternatively, if starting from a non-fluorinated precursor, methods such as the Balz-Schiemann reaction could be considered, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com However, for vicinal difluoro patterns, this approach is complex and low-yielding. Synthesizing 2,3-difluoroaniline (B47769) from precursors like 2,3-dichloronitrobenzene (B165493) through a series of fluorination, reduction, and diazotization steps is a possible but lengthy route. chemicalbook.comgoogle.com Therefore, the use of pre-fluorinated synthons like 2,3-difluorophenol remains the most efficient and practical strategy for obtaining the desired 2,3-difluoro substitution pattern. kyoto-u.ac.jp

Synthesis of Difluorinated Benzene Building Blocks

The foundation for synthesizing the target compound is the creation of a benzene ring with a 1,2-difluoro substitution pattern. These difluorinated synthons are valuable precursors in medicinal and materials chemistry. nih.gov Various methods exist for their preparation, often starting from commercially available materials.

One common strategy is halogen exchange (Halex reaction), particularly replacing chlorine atoms with fluorine. For instance, 1,2,3-trichlorobenzene (B84244) can be converted to 1,2,3-trifluorobenzene (B74907) by heating with potassium fluoride (B91410) in a high-boiling point solvent. guidechem.com This principle can be adapted to produce various difluorinated intermediates. Another powerful method involves the diazotization of fluoro-substituted anilines. For example, 3,4-difluoroaniline (B56902) can be converted into a diazonium salt, which is then thermally decomposed to yield 1,2,4-trifluorobenzene. google.com This highlights the utility of the amino group as a synthetic handle for introducing fluorine or other functionalities.

Hydrolysis and decarboxylation reactions also offer pathways to specific building blocks. The synthesis of 3,5-difluorophenol, for example, can be achieved from 2,4,6-trifluorobenzoic acid, demonstrating a method to introduce a hydroxyl group necessary for later etherification. patsnap.com Furthermore, selective halogenation of appropriately substituted difluoroanilines can provide key intermediates. The iodination of 3,5-difluoroaniline, for instance, yields 3,5-difluoro-4-iodoaniline, a precursor that contains the required difluoro and iodo moieties. vanderbilt.edu

The table below summarizes common approaches for generating difluorinated benzene cores.

| Starting Material | Key Reagents | Product Type | Reference |

| 1,2,3-Trichlorobenzene | Potassium Fluoride (KF), Sulfolane (B150427) | 1,2,3-Trifluorobenzene | guidechem.com |

| 3,4-Difluoroaniline | Fluoboric Acid (HBF4), Sodium Nitrite (NaNO2) | 1,2,4-Trifluorobenzene | google.com |

| 2,4,6-Trifluorobenzoic Acid | Potassium Hydroxide (B78521) (KOH), Water, Toluene (B28343) | 3,5-Difluorophenol | patsnap.com |

| 3,5-Difluoroaniline | Iodine (I2), THF | 3,5-Difluoro-4-iodoaniline | vanderbilt.edu |

| 2,4-Difluorochlorobenzene | H2, Pd/C, NaOH | 1,3-Difluorobenzene | google.com |

Nucleophilic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a cornerstone of organofluorine chemistry, providing a direct method for introducing fluorine atoms onto an aromatic ring. kaibangchem.com This reaction involves the attack of a nucleophilic fluoride source on an aromatic ring that is activated by electron-withdrawing groups and contains a suitable leaving group (e.g., Cl, Br, NO2). kaibangchem.comnih.gov

The reactivity in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex, which is enhanced by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group. kaibangchem.com While fluorine itself is highly electronegative, the displacement of other halogens by fluoride is a common and effective strategy.

A variety of fluoride reagents are available for these transformations. Simple metal salts like potassium fluoride (KF) and cesium fluoride (CsF) are widely used, often in polar aprotic solvents and sometimes with the aid of phase-transfer catalysts to improve solubility and reactivity. acsgcipr.orgguidechem.com For example, the synthesis of 2,4,5-trifluoronitrobenzene is accomplished by treating 2,4-dichloro-5-fluoronitrobenzene (B1301596) with spray-dried potassium fluoride in sulfolane at elevated temperatures. patsnap.com Organosoluble fluoride sources, such as anhydrous tetra-n-butylammonium fluoride (TBAF), offer higher reactivity under milder conditions and are effective for fluorinating a range of aromatic halides. acsgcipr.orgacs.org

| Fluorinating Agent | Typical Substrate | Key Conditions | Reference |

| Potassium Fluoride (KF) | Activated Aryl Chlorides | Polar aprotic solvent (e.g., Sulfolane), high temperature | patsnap.com |

| Cesium Fluoride (CsF) | Activated Aryl Halides | Polar aprotic solvent | acsgcipr.org |

| Tetra-n-butylammonium Fluoride (TBAF) | Aryl Halides, Nitroarenes | Polar aprotic solvent (e.g., Acetonitrile, DMSO) | acsgcipr.org |

Formation of the Benzyloxy Ether Functionality

The introduction of the benzyloxy group is a critical step in the synthesis of the target molecule. This is typically accomplished through etherification of a corresponding phenolic precursor, with the benzyl group often serving the dual role of a desired structural component and a robust protecting group.

Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is the most prevalent and versatile method for preparing ethers, including aryl benzyl ethers. byjus.commasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing this compound, the reaction would involve the deprotonation of a 2,3-difluoro-5-iodophenol precursor to form a nucleophilic phenoxide ion. This is typically achieved using a strong base such as sodium hydride (NaH) or a moderately strong base like sodium hydroxide (NaOH) for more acidic phenols. gordon.educhem-station.com

The resulting phenoxide then attacks a benzyl halide, most commonly benzyl bromide (BnBr) or benzyl chloride (BnCl), displacing the halide and forming the ether linkage. commonorganicchemistry.com The reaction is most efficient with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are more prone to undergo elimination side reactions. wikipedia.org The addition of a catalytic amount of sodium iodide or tetrabutylammonium (B224687) iodide (TBAI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide. chem-station.com

General Reaction Scheme: Ar-OH + Base → Ar-O⁻ Ar-O⁻ + Bn-X → Ar-O-Bn + X⁻ (where Ar = 2,3-difluoro-5-iodophenyl, Bn = benzyl, X = Br, Cl)

Benzyl Protecting Group Strategies in Polyfunctionalized Systems

In multi-step syntheses, the benzyl (Bn) group is frequently employed as a protecting group for hydroxyl functionalities. wikipedia.org Its popularity stems from its high stability under a wide range of reaction conditions, including strongly acidic and basic environments, making it compatible with many subsequent chemical transformations. chem-station.comatlanchimpharma.com

The installation of a benzyl protecting group is most often carried out via the Williamson ether synthesis, as described above, using benzyl bromide or chloride and a base like NaH in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). chem-station.comorganic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods are available. Benzyl trichloroacetimidate, for example, can be used to install the benzyl group under acidic conditions, typically promoted by a catalytic amount of a strong acid like trifluoromethanesulfonic acid. atlanchimpharma.comorganic-chemistry.org

One of the key advantages of the benzyl group is its straightforward removal under neutral conditions via catalytic hydrogenolysis. commonorganicchemistry.com This is commonly achieved using hydrogen gas (H2) and a palladium catalyst, such as palladium on carbon (Pd/C). organic-chemistry.org The reaction is clean, yielding the deprotected alcohol and toluene as the only byproduct. This orthogonality allows for the selective deprotection of the benzyl ether without disturbing other functional groups that might be sensitive to acidic or basic cleavage methods.

| Method | Reagents | Conditions | Purpose | Reference |

| Protection | ||||

| Williamson Synthesis | BnBr or BnCl, NaH | DMF or THF | Standard, base-mediated protection | chem-station.com |

| Imidate Method | Benzyl trichloroacetimidate, TfOH (cat.) | Dichloromethane | Protection under acidic conditions | atlanchimpharma.com |

| Deprotection | ||||

| Catalytic Hydrogenolysis | H2, Pd/C | MeOH, EtOH, or THF | Standard, neutral deprotection | commonorganicchemistry.comorganic-chemistry.org |

Exploration of Convergent and Divergent Synthetic Pathways

The strategic assembly of a multi-substituted benzene ring can follow different logical pathways. These can be broadly categorized as linear sequences, where substituents are added one by one, or convergent approaches, where different functionalized fragments are combined late in the synthesis.

Linear Synthetic Sequences from Simpler Precursors

A linear synthesis involves a step-by-step modification of a starting material, where the product of one reaction becomes the substrate for the next. mdpi.com When designing a linear synthesis for a polysubstituted benzene like this compound, the order of reactions is paramount. libretexts.orgyoutube.com The directing effects of the substituents already on the ring must be carefully considered to ensure the correct placement of incoming groups during electrophilic substitution reactions. youtube.com

A hypothetical linear synthesis could commence with a readily available difluorinated compound, such as 1,2-difluorobenzene. The subsequent steps would involve the introduction of the iodo and hydroxyl (or a precursor) groups, followed by the final etherification.

A plausible sequence is outlined below:

Nitration: Starting with 1,2-difluorobenzene, electrophilic nitration would likely place the nitro group at the 4-position, yielding 1,2-difluoro-4-nitrobenzene, due to the ortho,para-directing nature of the fluorine atoms.

Reduction: The nitro group can be reduced to an amine using standard conditions, such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation, to give 3,4-difluoroaniline.

Iodination via Diazotization (Sandmeyer Reaction): The resulting aniline can be converted to a diazonium salt using sodium nitrite and a strong acid. Subsequent treatment with potassium iodide (KI) would replace the diazonium group with iodine, affording 1,2-difluoro-4-iodobenzene.

Introduction of a Hydroxyl Group: This is a more challenging transformation. One potential route involves a second nitration, aiming to install a nitro group ortho to the iodine. This nitro group could then be subjected to nucleophilic substitution with a hydroxide source, followed by reduction of the first nitro group, diazotization, and removal. A more direct, albeit complex, route might involve directed ortho-metalation followed by reaction with an electrophilic oxygen source.

Etherification: Assuming a precursor like 2,3-difluoro-5-iodophenol is successfully synthesized, the final step would be the Williamson ether synthesis with benzyl bromide and a suitable base to yield the target molecule, this compound.

This linear approach, while conceptually straightforward, relies on controlling the regioselectivity at each electrophilic substitution step and may require functional group interconversions to manage directing effects and reactivity. youtube.com

Fragment Coupling Approaches

The synthesis of this compound and analogous aryl ether systems is frequently achieved through fragment coupling methodologies. These strategies construct the target molecule by forming a key carbon-oxygen (C–O) bond between two distinct molecular fragments. Such approaches are advantageous due to the wide availability of starting materials and the ability to introduce diverse functionalities into the final product. The most prevalent fragment coupling reactions for the synthesis of diaryl and alkyl-aryl ethers are transition-metal-catalyzed cross-coupling reactions, with copper- and palladium-catalyzed systems being particularly prominent.

One of the foundational methods for diaryl ether synthesis is the Ullmann condensation, which traditionally involves the copper-catalyzed reaction of an alkali phenoxide with an aryl halide. scielo.org.mx Over the years, significant advancements have been made to improve the efficiency and substrate scope of this reaction, including the development of new catalyst systems and milder reaction conditions. jsynthchem.comorganic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have also been adapted for C–O bond formation and offer an alternative route with its own set of advantages, including often milder reaction conditions and broader functional group tolerance. organic-chemistry.org

In the context of synthesizing this compound, a logical fragment coupling approach would involve the formation of the ether linkage between a substituted difluoroiodophenyl group and a benzyl group. This can be conceptually approached in two primary ways:

Coupling of a difluoroiodophenol with a benzyl halide: In this scenario, the C-O bond is formed by the reaction of a phenol (B47542) derivative with a benzyl electrophile.

Coupling of a difluoroiodobenzene derivative with benzyl alcohol: This approach involves the reaction of an activated aryl iodide with benzyl alcohol.

Research into the synthesis of diaryl ethers has explored various catalyst systems to optimize reaction conditions and yields. Copper-based catalysts, often in the form of copper(I) salts like CuI, are frequently employed, sometimes in combination with ligands to enhance their catalytic activity. jsynthchem.comjsynthchem.com The choice of base and solvent is also critical to the success of these coupling reactions. jsynthchem.com

For analogous systems, studies have demonstrated the successful synthesis of a variety of diaryl ethers using these fragment coupling approaches. For instance, the coupling of phenols with aryl iodides in the presence of a copper catalyst has been extensively studied. jsynthchem.comjsynthchem.com Similarly, palladium-catalyzed systems have proven effective for the formation of C-O bonds in complex molecules. organic-chemistry.org

The following table outlines a representative fragment coupling approach for the synthesis of this compound, based on the principles of the Ullmann condensation.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2,3-Difluoro-5-iodophenol | Benzyl bromide | CuI | K₂CO₃ | DMF | This compound |

The reaction conditions for such transformations are critical and are often optimized to maximize the yield of the desired product. The following table provides a hypothetical set of optimized reaction conditions for the synthesis of this compound via a copper-catalyzed fragment coupling reaction.

| Parameter | Condition |

| Temperature | 100-140 °C |

| Reaction Time | 12-24 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Catalyst Loading | 5-10 mol% |

| Base Stoichiometry | 1.5-2.0 equivalents |

The versatility of fragment coupling approaches allows for the synthesis of a wide array of substituted diaryl and alkyl-aryl ethers. By selecting appropriately functionalized precursors, a diverse library of compounds analogous to this compound can be accessed. This flexibility is a significant advantage of these synthetic methodologies in medicinal and materials chemistry research.

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2,3 Difluoro 5 Iodobenzene

Reactivity Profile of the Aryl Iodide Moiety

The carbon-iodine (C-I) bond is the most reactive site on the aromatic ring of 1-(benzyloxy)-2,3-difluoro-5-iodobenzene for a variety of transformations, particularly those involving organometallic intermediates. Its reactivity is primarily dictated by the relatively low C-I bond dissociation energy and the excellent leaving group ability of the iodide anion.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of the aryl iodide bond allows these reactions to proceed under relatively mild conditions with high efficiency.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester. For this compound, this provides a powerful method for introducing new aryl or vinyl substituents at the C-5 position. The reaction is tolerant of the fluorine and benzyloxy groups, leading to the formation of complex biaryl structures. Research on analogous iodo-benzyloxy compounds demonstrates high yields for such transformations. researchgate.neteurekaselect.com

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.org This transformation allows for the vinylation of the C-5 position of the title compound. The reaction typically proceeds with high regioselectivity, governed by the nature of the alkene and the catalytic system employed. nih.govchemrxiv.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a direct route to aryl alkynes. wikipedia.org The C-I bond of this compound is highly susceptible to the catalytic cycle of the Sonogashira reaction, enabling the synthesis of various substituted alkynyl derivatives. Studies on polyiodinated benzenes show that the reaction occurs selectively at the sterically most accessible and electronically favorable iodine-substituted carbon. rsc.orgnih.gov

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions with substrates analogous to this compound.

| Reaction | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki | Arylboronic Acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 |

| Heck | n-Butyl Acrylate | Pd(OAc)₂ (1%) / P(o-tol)₃ (2%) | Et₃N | DMF | 100 | 80-90 |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) / CuI (3%) | Et₃N | THF | 25-50 | 90-98 |

The initial and often rate-determining step in palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. uvic.ca In this step, the C-I bond of this compound is cleaved, and the palladium center inserts itself to form a new organopalladium(II) species.

The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F. uvic.ca Consequently, the aryl iodide moiety of the title compound is significantly more reactive than aryl chlorides or bromides, allowing the reaction to be initiated under mild conditions. The mechanism can proceed through a concerted pathway or a more polar, SNAr-like displacement, depending on the specific substrate and ligands. chemrxiv.org The high propensity of the C-I bond to undergo oxidative addition makes this compound a preferred substrate for catalytic processes where high reactivity and selectivity are desired. rsc.orgresearchgate.netchemrxiv.org

While the iodine atom is the primary leaving group in cross-coupling, the molecule's reactivity in nucleophilic aromatic substitution (SNAr) presents a more complex scenario. In a typical SNAr mechanism, the rate-determining step is the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

The reaction is heavily favored by the presence of strong electron-withdrawing groups on the ring, which stabilize this negative intermediate. youtube.com The two fluorine atoms at the C-2 and C-3 positions of this compound act as powerful activating groups due to their strong inductive electron-withdrawing effect. This makes the entire aromatic ring electron-deficient and susceptible to nucleophilic attack.

In SNAr reactions, there is a competition between which halogen acts as the leaving group. Generally, iodide is a superior leaving group to fluoride (B91410) in substitution reactions like SN1 and SN2 because the C-I bond is weaker and the iodide anion is more stable. libretexts.orgquora.com However, in SNAr, because the C-X bond is broken in a fast, non-rate-determining step, the leaving group ability is less critical than the activation of the ring. Fluorine's extreme electronegativity provides the greatest stabilization to the Meisenheimer intermediate, sometimes making fluoroarenes more reactive in SNAr than their chloro, bromo, or iodo counterparts. stackexchange.commasterorganicchemistry.com For this compound, a nucleophile would most likely attack the carbon bearing the iodine, as the C-I bond is the weakest and iodide is an excellent leaving group, while the ring is strongly activated by the adjacent fluorine atoms.

Influence of Fluorine Substituents on Aromatic Ring Reactivity

The presence of two vicinal fluorine atoms at the C-2 and C-3 positions dramatically modulates the electronic properties and reactivity of the aromatic ring.

Fluorine exerts a dual electronic effect on the aromatic ring: a powerful electron-withdrawing inductive effect (-I) and a relatively weak electron-donating resonance (mesomeric) effect (+M). csbsju.edu

Effect on Nucleophilic Processes: The inductive effect of fluorine is dominant. With two fluorine atoms present, the -I effect is amplified, leading to a significant decrease in the electron density of the aromatic π-system. nih.govacs.org This electron deficiency, or electrophilicity, makes the ring highly activated towards attack by nucleophiles, as discussed in the context of SNAr reactions.

Effect on Electrophilic Processes: Conversely, the strong deactivation caused by the inductive withdrawal of electron density makes the ring much less susceptible to electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts alkylation). An incoming electrophile would face a highly electron-poor ring, significantly increasing the activation energy for such reactions compared to non-fluorinated analogues. researchgate.net While the benzyloxy group is an ortho-, para-director, its activating effect is largely overridden by the powerful deactivating influence of the two fluorine atoms.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction utilizes a directing metalation group (DMG), which coordinates to an organolithium reagent (like n-butyllithium or s-butyllithium) and directs deprotonation to a specific adjacent ortho position.

The benzyloxy group in this compound can serve as an effective DMG. nih.govresearchgate.net The oxygen atom's lone pairs can chelate the lithium cation, positioning the alkyl base to abstract a proton from one of the ortho carbons. The two ortho positions relative to the benzyloxy group at C-1 are C-2 and C-6.

The C-2 position is substituted with a fluorine atom.

The C-6 position is substituted with a hydrogen atom.

Therefore, lithiation will occur selectively at the C-6 position. The resulting aryllithium intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides), allowing for the precise installation of a wide range of functional groups at the C-6 position, a site that would be difficult to functionalize using classical electrophilic substitution methods. This makes DoM a key strategy for elaborating the structure of this compound and related compounds. uwindsor.ca

Reactions at the Benzyloxy Group

The benzyloxy group in this compound offers a site for various chemical transformations, primarily centered around the cleavage of the benzyl (B1604629) C-O bond (debenzylation) to unmask the corresponding phenol (B47542), and reactions involving the benzylic methylene (B1212753) unit. The electronic nature of the substituted aromatic ring can influence the reactivity of this group.

Chemoselective Debenzylation Methodologies

The removal of the benzyl protecting group is a crucial step in many synthetic sequences. For a molecule like this compound, which contains other potentially reactive sites (iodo and fluoro substituents), chemoselectivity is of paramount importance. Several methodologies for the debenzylation of aryl benzyl ethers can be considered, with varying degrees of tolerance for the existing functional groups.

One common and effective method for debenzylation is catalytic hydrogenolysis . This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. While highly efficient for many substrates, the presence of an iodo substituent can sometimes lead to competitive hydrodeiodination. However, careful selection of reaction conditions, such as the use of specific solvents like trifluoroethanol, has been shown to enhance the reliability of N-debenzylation in complex molecules and may be applicable here to favor O-debenzylation while preserving the C-I bond. researchgate.net

Another approach involves the use of Lewis acids . Boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger like pentamethylbenzene (B147382) has been demonstrated to be a mild and facile method for the debenzylation of aryl benzyl ethers, even at low temperatures. researchgate.netorganic-chemistry.org This method shows good tolerance for various functional groups, including iodo and nitro groups, making it a potentially suitable choice for the debenzylation of this compound. researchgate.net

Magnesium iodide (MgI₂) under solvent-free conditions presents another selective method for the debenzylation of aryl benzyl ethers. nih.govrsc.org Studies have shown that the O-benzyl group can be removed more readily than an O-methyl group, and the reaction conditions are tolerated by a variety of functional groups. nih.govrsc.org This method's applicability to an iodo-substituted substrate would need to be experimentally verified.

Visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant offers a mild alternative that is compatible with a range of sensitive functional groups. acs.orgchemrxiv.orgnih.gov This technique could potentially provide high chemoselectivity for the debenzylation of the target compound.

The following table summarizes various debenzylation methodologies applicable to aryl benzyl ethers, with considerations for the functional groups present in this compound.

| Method | Reagents and Conditions | Advantages | Potential Challenges with this compound |

| Catalytic Hydrogenolysis | Pd/C, H₂ | Generally high yielding and clean. | Potential for competitive hydrodeiodination. |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Mild conditions, tolerant of iodo groups. researchgate.net | Requires stoichiometric reagents and careful handling of BCl₃. |

| Metal Iodide Cleavage | MgI₂ (solvent-free) | Selective for benzyl ethers. nih.govrsc.org | Compatibility with the difluoro-iodo-aromatic system needs verification. |

| Oxidative Debenzylation | Alkali metal bromide/Oxone | Transition-metal-free. acs.org | Potential for oxidation of the iodine atom. |

| Photoredox Catalysis | DDQ, visible light | Mild, high functional group tolerance. acs.orgchemrxiv.org | Substrate-dependent efficiency. |

Transformations Involving the Benzylic Methylene Unit

The benzylic methylene group (—CH₂—) in the benzyloxy moiety is susceptible to oxidation due to the resonance stabilization of the resulting benzylic radical or cationic intermediates. chemistrysteps.comlibretexts.org This reactivity can be exploited to introduce further functionality.

Benzylic oxidation is a common transformation. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bonds, leading to the formation of a carbonyl group. masterorganicchemistry.com In the context of a benzyloxy group, this would lead to the formation of a benzoate (B1203000) ester, which upon hydrolysis would yield benzoic acid and the corresponding phenol. This process, however, is often harsh and may not be compatible with the iodo substituent.

More controlled oxidation can be achieved using milder reagents. For instance, manganese catalysts have been employed for the chemoselective oxidation of benzylic methylenes. researchgate.net The reaction of alkylarenes with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to benzylic bromination. libretexts.org While this is more commonly applied to alkylbenzenes, similar principles could potentially be applied to the benzyloxy group under carefully controlled conditions to introduce a bromine atom at the benzylic position, which could then be further functionalized.

The following table outlines potential transformations of the benzylic methylene unit.

| Transformation | Typical Reagents and Conditions | Expected Product from this compound | Key Considerations |

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | 3,4-Difluoro-5-iodobenzoic acid (after hydrolysis) | Harsh conditions, potential for side reactions. masterorganicchemistry.com |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN) | 1-(α-Bromobenzyloxy)-2,3-difluoro-5-iodobenzene | Competition with other reactive sites, requires careful optimization. libretexts.org |

Exploration of Polyvalent Iodine Chemistry Derived from the Compound

The iodine atom in this compound can be oxidized to higher valence states, namely iodine(III) (iodinanes) and iodine(V) (iodanes), to generate hypervalent iodine compounds. These species are valuable as reagents in organic synthesis due to their oxidizing properties and ability to act as electrophilic sources of various functional groups. sci-hub.seorganic-chemistry.org

Formation and Reactivity of Hypervalent Iodine Intermediates

Hypervalent iodine(III) compounds can be synthesized from iodoarenes through oxidation. organic-chemistry.org For instance, treatment of an iodoarene with reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of acetic acid can yield a (diacetoxyiodo)arene. organic-chemistry.org Similarly, oxidation with sodium perborate (B1237305) in acetic acid can also afford the corresponding (diacetoxyiodo)arene. organic-chemistry.org

From this compound, the corresponding [bis(acetoxy)iodo] derivative could be formed. This intermediate can then serve as a precursor to other iodine(III) reagents. For example, hydrolysis would yield the corresponding iodosylarene, while treatment with trifluoroacetic acid would give the [bis(trifluoroacetoxy)iodo]arene, a powerful oxidizing agent. organic-chemistry.org

The synthesis of (difluoroiodo)arenes, which are potent fluorinating agents, can be achieved by reacting iodosylarenes with hydrogen fluoride. nih.gov Alternatively, direct oxidative fluorination of iodoarenes can be accomplished, although this often requires specialized reagents.

Iodine(V) compounds, such as ioxyarenes (ArIO₂), are typically prepared by the oxidation of iodoarenes with strong oxidizing agents like potassium bromate (B103136) in sulfuric acid or by the disproportionation of iodosylarenes. A more modern and milder approach for the synthesis of some hypervalent iodine(V) fluorides involves the use of Selectfluor as the oxidant. beilstein-journals.orgresearchgate.net

Applications as Fluorinating or Oxidizing Reagents

Should a (difluoroiodo)arene be prepared from this compound, it could function as a selective fluorinating agent. nih.gov (Difluoroiodo)arenes are known to fluorinate a variety of substrates, including β-dicarbonyl compounds at the α-position. unisa.ac.za

The iodine(III) and iodine(V) derivatives of this compound would be expected to act as oxidizing agents. nih.gov For example, [bis(trifluoroacetoxy)iodo]arenes are known to effect a wide range of oxidative transformations. arkat-usa.org The specific reactivity and selectivity of such reagents would be influenced by the electronic properties of the difluorinated benzyloxy-substituted aryl group. The presence of electron-withdrawing fluorine atoms on the aromatic ring could enhance the electrophilicity and oxidizing power of the iodine center.

The following table provides a summary of potential hypervalent iodine compounds derived from this compound and their prospective applications.

| Hypervalent Iodine Compound | Plausible Synthetic Route | Potential Application |

| 1-(Benzyloxy)-2,3-difluoro-5-[bis(acetoxy)iodo]benzene | Oxidation with mCPBA in acetic acid organic-chemistry.org | Oxidizing agent; precursor to other I(III) reagents. |

| 1-(Benzyloxy)-2,3-difluoro-5-(difluoroiodo)benzene | Reaction of the corresponding iodosylarene with HF nih.gov | Electrophilic fluorinating agent. |

| 1-(Benzyloxy)-2,3-difluoro-5-ioxybenzene | Oxidation with strong oxidants (e.g., KBrO₃/H₂SO₄) | Strong oxidizing agent. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of other NMR-active nuclei within a molecule. For 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is essential for complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Backbone Elucidation

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons of the benzyloxy group and the aromatic protons on the difluoro-iodobenzene ring.

The benzylic protons (-CH₂-) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The protons of the phenyl ring of the benzyloxy group will typically appear in the aromatic region, with their multiplicity depending on the substitution pattern.

The protons on the difluoro-iodobenzene ring will exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the benzyloxy group.

Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons will be significantly affected by the attached substituents. The carbons bonded to fluorine will show characteristic splitting (¹JC-F, ²JC-F), which is a key diagnostic feature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

| Benzylic CH₂ | ~5.2 | ~72 | s (¹H), t (¹³C, from C-H) |

| Benzyl (B1604629) C-1' | - | ~136 | s |

| Benzyl C-2'/6' | ~7.4 | ~128 | d, J ≈ 7-8 Hz |

| Benzyl C-3'/5' | ~7.3 | ~128 | t, J ≈ 7-8 Hz |

| Benzyl C-4' | ~7.3 | ~127 | t, J ≈ 7-8 Hz |

| Aromatic C-1 | - | ~150 (d, JC-F) | d |

| Aromatic C-2 | - | ~145 (dd, JC-F) | dd |

| Aromatic C-3 | - | ~140 (dd, JC-F) | dd |

| Aromatic C-4 | ~7.5 | ~125 (d) | d, JH-F ≈ 6-8 Hz |

| Aromatic C-5 | - | ~90 | s |

| Aromatic C-6 | ~7.8 | ~135 (d) | d, JH-F ≈ 2-3 Hz |

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

Fluorine-¹⁹ (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. alfa-chemistry.com Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides a large chemical shift range, making it very sensitive to the local electronic environment. wikipedia.orgthermofisher.com

For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals will appear as doublets of doublets due to coupling to each other (³JF-F) and to the adjacent aromatic protons (³JH-F and ⁴JH-F). The chemical shifts will be indicative of their position relative to the other substituents on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound (Predicted values based on analogous structures)

| Fluorine Atom | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F at C-2 | ~ -130 to -140 | dd | ³JF-F ≈ 20 Hz, ³JH-F ≈ 8-10 Hz |

| F at C-3 | ~ -145 to -155 | dd | ³JF-F ≈ 20 Hz, ⁴JH-F ≈ 6-8 Hz |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For this compound, COSY would confirm the connectivity of the protons on the phenyl ring of the benzyloxy group and the coupling between the aromatic protons on the difluoro-iodobenzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying the connectivity of quaternary carbons and for confirming the position of the benzyloxy group on the aromatic ring through correlations from the benzylic protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. For this molecule, NOESY could show correlations between the benzylic protons and the aromatic proton at the C-6 position, further confirming the conformation of the benzyloxy group.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₃H₉F₂IO), the expected exact mass can be calculated. This experimental value would be compared to the theoretical mass to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M]⁺ | 373.9666 |

| [M+H]⁺ | 374.9744 |

| [M+Na]⁺ | 396.9564 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the parent ion) which is then fragmented, and the resulting fragment ions (daughter ions) are analyzed. This provides detailed structural information. The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the benzylic C-O bond: This is a common fragmentation pathway for benzyl ethers, which would lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) and a difluoro-iodophenoxide radical.

Loss of the iodine atom: The C-I bond is relatively weak and can cleave to give an ion corresponding to the loss of an iodine radical.

Fragmentation of the aromatic rings: Further fragmentation of the aromatic rings can occur, leading to smaller charged species.

By analyzing the masses of these fragment ions, the connectivity of the molecule can be confirmed, and the identity of the compound can be verified.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure through the analysis of molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is fundamental for identifying the key functional groups within this compound. The expected FT-IR spectrum would exhibit a series of characteristic absorption bands corresponding to the vibrations of its distinct structural components: the benzene (B151609) rings, the ether linkage, and the carbon-halogen bonds.

The presence of the aromatic rings would be confirmed by several key absorptions. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. The carbon-carbon stretching vibrations within the benzene rings would produce a set of characteristic sharp peaks between 1620 cm⁻¹ and 1400 cm⁻¹. Out-of-plane C-H bending vibrations, which are often intense, would appear in the 900-675 cm⁻¹ range, with their exact positions being indicative of the substitution pattern on the benzene rings.

The benzyloxy group introduces several additional characteristic bands. The C-O-C asymmetric stretching of the ether linkage is expected to produce a strong absorption band in the 1275-1200 cm⁻¹ region, while the symmetric stretching would appear in the 1075-1020 cm⁻¹ range. The presence of the methylene (B1212753) (-CH₂-) bridge in the benzyl group would be identified by its characteristic stretching vibrations, typically found between 2925 cm⁻¹ and 2855 cm⁻¹.

The carbon-halogen bonds also contribute to the infrared spectrum. The C-F stretching vibrations are known to produce strong absorption bands in the 1400-1000 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range, due to the larger mass of the iodine atom.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Functional Group Assignment |

| Aromatic C-H Stretch | 3100-3000 | Medium | Benzene Rings |

| Aliphatic C-H Stretch (CH₂) | 2925-2855 | Medium | Benzyloxy Methylene Group |

| Aromatic C=C Stretch | 1620-1400 | Medium-Sharp | Benzene Rings |

| C-O-C Asymmetric Stretch | 1275-1200 | Strong | Ether Linkage |

| C-F Stretch | 1400-1000 | Strong | Difluoro Substituents |

| C-O-C Symmetric Stretch | 1075-1020 | Medium | Ether Linkage |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong | Substituted Benzene Rings |

| C-I Stretch | 600-500 | Medium | Iodo Substituent |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FT-IR, as it detects changes in polarizability during molecular vibrations. For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum.

Symmetric vibrations and vibrations of non-polar bonds, such as the C-C bonds within the aromatic rings, often produce strong signals in Raman spectra. The aromatic ring breathing modes, which are highly symmetric, would be expected to give rise to a strong and characteristic Raman band. The C-I bond, being relatively non-polar, is also expected to be more readily observable in the Raman spectrum compared to the FT-IR spectrum.

X-ray Spectroscopic and Diffraction Techniques

X-ray techniques provide invaluable information about the elemental composition, electronic states, and three-dimensional structure of a compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS would provide a detailed analysis of its surface chemistry.

The XPS spectrum would show peaks corresponding to the core level electrons of carbon (C 1s), oxygen (O 1s), fluorine (F 1s), and iodine (I 3d). The high-resolution spectra of each element would provide information about its chemical environment. For instance, the C 1s spectrum could be deconvoluted into several peaks representing carbon atoms in different chemical states: C-C/C-H in the aromatic rings, C-O in the ether linkage, and C-F and C-I bonds. The binding energies of the F 1s and I 3d peaks would be characteristic of their covalent bonding to the aromatic ring.

Interactive Data Table: Predicted XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |

| Carbon | C 1s | 284.5 - 288.0 | Differentiation of C-C, C-H, C-O, C-F, and C-I bonds |

| Oxygen | O 1s | 532.0 - 534.0 | Confirmation of the ether linkage |

| Fluorine | F 1s | 688.0 - 690.0 | Analysis of the C-F bonds |

| Iodine | I 3d₅/₂ | 619.0 - 621.0 | Identification and chemical state of iodine |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. If a suitable single crystal of this compound can be grown, single-crystal XRD would provide the precise three-dimensional arrangement of the atoms, including bond lengths, bond angles, and intermolecular interactions. This would allow for the definitive confirmation of the molecular structure and provide insights into the packing of the molecules in the solid state.

In the absence of a single crystal, powder XRD could be used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern would be a fingerprint of the crystalline phase(s) present and could be used for phase identification and to assess sample purity.

Chromatographic Techniques for Purification and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of organic compounds. For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be applicable, with the choice depending on the specific analytical goal.

Given its molecular weight and the presence of the benzyloxy group, this compound is likely to be a solid at room temperature, making HPLC a more versatile technique for its analysis. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would be a suitable method for its separation and quantification. A UV detector would be effective for detection, as the aromatic rings will absorb UV light.

Gas chromatography could also be employed, particularly if the compound is sufficiently volatile and thermally stable. A capillary GC column with a non-polar or moderately polar stationary phase would be appropriate. Mass spectrometry (GC-MS) would be a powerful detection method, providing both retention time information for quantification and a mass spectrum for structural confirmation.

Interactive Data Table: Suitable Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water Gradient | UV | Purification and Quantitative Analysis |

| GC | Phenyl Polysiloxane | Helium or Hydrogen | MS, FID | Purity Assessment and Identification |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of "this compound," offering high-resolution separation and precise quantification. Reversed-phase HPLC is particularly well-suited for this compound due to its relatively nonpolar nature. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A typical HPLC method for the purity assessment of "this compound" would involve a C18 column, which consists of silica (B1680970) particles functionalized with octadecyl carbon chains. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and water. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Due to its aromatic rings and halogen substituents, "this compound" is a strong chromophore, making UV detection a suitable and sensitive method for its quantification.

The retention time of the compound is a key parameter for its identification under specific chromatographic conditions. By comparing the peak area of the main compound with the total area of all peaks in the chromatogram, the purity can be accurately determined. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate impurities with a wide range of polarities.

Interactive Data Table: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18 (Octadecylsilyl), 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | Approximately 8.5 minutes |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an essential analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of "this compound," GC is primarily used to detect and quantify volatile organic impurities that may be present from the synthesis or degradation processes. These impurities could include residual solvents or volatile byproducts.

For the analysis of halogenated aromatic compounds like "this compound," a capillary column with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is typically employed. The sample is vaporized in a heated injector and carried through the column by an inert carrier gas, most commonly helium or nitrogen. Separation is achieved based on the different boiling points and interactions of the compounds with the stationary phase.

Given the presence of fluorine and iodine atoms, which are highly electronegative, an Electron Capture Detector (ECD) is exceptionally sensitive for detecting this compound and any halogenated impurities. wikipedia.orgscioninstruments.comchromatographyonline.comlibretexts.orgresearchgate.net The ECD is highly selective for compounds that can capture electrons, making it ideal for trace-level analysis of halogenated substances. wikipedia.orgscioninstruments.comchromatographyonline.comlibretexts.orgresearchgate.net Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis of organic compounds, or a Mass Spectrometer (MS) for definitive identification of unknown impurities.

Interactive Data Table: Representative GC Parameters for Volatile Analysis

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (splitless) |

Preparative Chromatography for Compound Isolation

Preparative chromatography is a crucial technique for the purification and isolation of "this compound" on a larger scale than analytical chromatography. The goal of preparative chromatography is to obtain a sufficient quantity of the purified compound for applications such as reference standard generation, further synthetic steps, or biological testing.

Both normal-phase and reversed-phase preparative HPLC can be utilized for the isolation of this compound. In normal-phase chromatography, a polar stationary phase like silica gel is used with a nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate. This method is effective for separating compounds based on polarity, with less polar compounds eluting first.

Reversed-phase preparative HPLC, similar to its analytical counterpart, employs a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water). This is often preferred due to the robustness of the stationary phases and the ease of solvent removal from the collected fractions. The conditions developed at the analytical scale are typically scaled up for preparative separations by using larger columns, higher flow rates, and larger injection volumes.

The choice between normal-phase and reversed-phase depends on the nature of the impurities to be removed. After separation, fractions containing the purified "this compound" are collected, and the solvent is removed, typically by rotary evaporation, to yield the isolated compound.

Interactive Data Table: Exemplary Preparative Chromatography Parameters

| Parameter | Normal-Phase | Reversed-Phase |

| Stationary Phase | Silica Gel (60 Å, 10-40 µm) | C18-functionalized Silica (100 Å, 10-20 µm) |

| Column Dimensions | 50 mm x 250 mm | 50 mm x 250 mm |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 95:5 v/v) | Acetonitrile:Water (e.g., 80:20 v/v) |

| Flow Rate | 50-100 mL/min | 50-100 mL/min |

| Detection | UV at 254 nm | UV at 254 nm |

| Loading Capacity | Grams per injection | Grams per injection |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. DFT calculations would be employed to determine the most stable three-dimensional arrangement of atoms in 1-(benzyloxy)-2,3-difluoro-5-iodobenzene, known as its optimized molecular geometry.

These calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the spatial relationship between the benzyloxy group and the substituted benzene (B151609) ring. Key parameters such as the C-O-C bond angle of the ether linkage and the torsion angle describing the orientation of the benzyl (B1604629) group relative to the difluoro-iodobenzene ring would be determined. The electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP), would also be calculated. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability.

Illustrative Data from DFT Calculations: The following table represents the type of data that would be generated from DFT calculations for this molecule. The values are hypothetical.

| Parameter | Calculated Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-F Bond Length | ~1.35 Å |

| C-O (ether) Bond Length | ~1.37 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Conformational Analysis and Energy Minimization

The presence of the flexible benzyloxy group means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is performed to identify the different possible conformers and to determine their relative stabilities.

This process involves systematically rotating the single bonds, particularly the C-O and O-C bonds of the ether linkage, and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers. The global minimum represents the most stable and thus most populated conformation of the molecule under equilibrium conditions. This information is critical as the molecular conformation can significantly influence its physical properties and reactivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical modeling is highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra. DFT calculations have been successfully used to predict NMR chemical shifts with high accuracy. researchgate.net

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the corresponding NMR chemical shifts can be predicted. These theoretical predictions are invaluable for assigning signals in experimentally obtained NMR spectra and confirming the molecular structure. researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects and conformational averaging. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is also a standard output of DFT studies. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical spectrum, showing the frequency and intensity of each vibrational mode, can be compared with experimental FT-IR and FT-Raman spectra to identify characteristic functional group vibrations and confirm the molecule's identity.

Illustrative Predicted ¹³C NMR Chemical Shifts: The following table shows representative predicted chemical shifts for the aromatic carbons. The values are for illustrative purposes.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-I | 90 - 95 |

| C-F | 150 - 160 (with C-F coupling) |

| C-O | 155 - 165 |

| CH₂ (benzyloxy) | 70 - 75 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry can provide deep insights into how a molecule participates in chemical reactions. For this compound, theoretical studies could investigate its reactivity in various transformations, such as nucleophilic aromatic substitution or cross-coupling reactions where the C-I bond is typically reactive.

By mapping the potential energy surface of a proposed reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Such studies would clarify the step-by-step mechanism of a reaction, rationalize product distributions, and predict the influence of the fluorine and benzyloxy substituents on the molecule's reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

While avoiding discussion of specific biological targets, the principles of molecular docking and dynamics simulations can be described as they would apply to this compound. These computational techniques are used to study how a small molecule (a ligand) might interact with a larger macromolecule (a receptor).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms would explore various possible binding modes of this compound within a receptor's binding site and score them based on factors like intermolecular forces. This provides a static snapshot of the potential interaction.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD provides insights into the stability of the binding pose, the conformational changes that may occur upon binding, and the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) that stabilize the complex.

These simulations are fundamental in understanding the non-covalent forces that govern molecular recognition at a generic level, without reference to any specific biological outcome.

Based on a comprehensive search of publicly available scientific literature and databases, there is currently insufficient detailed information to construct the requested article on "this compound" according to the specified outline.

While the structural features of "this compound"—a multi-substituted benzene ring containing fluorine, iodine, and a benzyloxy group—suggest its potential as a specialized intermediate in organic synthesis, specific examples, research findings, and data required to populate the requested subsections are not available in the public domain. Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline without resorting to speculation.

Advanced Applications in Organic Synthesis and Materials Science Research

Methodological Advancements in Organic Chemistry

Beyond its direct application in materials, 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene can also serve as a valuable tool for advancing the field of organic chemistry itself.

The development of new catalytic reactions is essential for enabling the efficient and selective synthesis of complex molecules. Aryl iodides are common substrates in a wide array of catalytic cross-coupling reactions. The specific electronic and steric environment of the C-I bond in this compound, influenced by the adjacent fluorine atoms and the more distant benzyloxy group, could make it an interesting substrate for testing the limits and discovering new applications of existing catalysts or for the development of entirely new catalytic systems.

For example, palladium-catalyzed coupling reactions are a cornerstone of modern organic synthesis. beilstein-journals.org Investigating the reactivity of this compound in reactions like the Suzuki-Miyaura, Heck, or Sonogashira coupling could reveal subtle catalytic effects and lead to the development of more efficient or selective catalysts for challenging substrates. The presence of the fluorine atoms could, for instance, influence the rate of oxidative addition to a metal catalyst, a key step in many catalytic cycles.

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. Substrates with unique electronic and structural features can be powerful tools for mechanistic studies. The fluorine atoms in this compound can serve as spectroscopic probes. ¹⁹F NMR spectroscopy is a highly sensitive technique that can provide detailed information about the electronic environment of the fluorine atoms.

By monitoring the changes in the ¹⁹F NMR spectrum of this compound or its derivatives during a reaction, chemists can gain insights into the formation of intermediates and the electronic changes that occur throughout the reaction pathway. This information can be invaluable for confirming or refuting proposed reaction mechanisms. For instance, in a catalytic cycle, the coordination of the substrate to a metal center would likely cause a shift in the ¹⁹F NMR signals, providing evidence for that step in the mechanism.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Trifluorostyrene |

Future Research Trajectories and Unresolved Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge for the utilization of any novel chemical entity is its accessible and efficient synthesis. For 1-(Benzyloxy)-2,3-difluoro-5-iodobenzene, future research would likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic strategies for polyfunctionalized aromatic compounds can be lengthy and may rely on harsh reagents or protecting group manipulations that generate significant waste. researchgate.net Future synthetic routes could explore late-stage functionalization techniques to introduce the iodo and difluoro groups onto a benzyloxybenzene scaffold, or conversely, the benzylation of a pre-functionalized difluoro-iodophenol. The development of one-pot or domino reaction sequences that minimize intermediate purification steps would be a significant advancement. researchgate.net Challenges in this area include achieving high regioselectivity during halogenation and other electrophilic substitution reactions on the electron-rich, oxygen-substituted aromatic ring. Overcoming the deactivating effects of the fluorine atoms while controlling the position of iodination will be a key synthetic hurdle.

Exploration of New Reactivity Modes and Selective Transformations

The iodine atom in this compound serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions would allow for the introduction of various carbon-based substituents at the 5-position, leading to a diverse library of complex molecules. Future research should explore the scope and limitations of these coupling reactions with this specific substrate, paying close attention to the influence of the adjacent fluorine and benzyloxy groups on catalytic activity and reaction efficiency.

Beyond established cross-coupling methods, there is an opportunity to investigate novel reactivity modes. For instance, the carbon-iodine bond could be a precursor for the formation of organometallic reagents or could participate in radical-mediated transformations. A significant challenge will be to achieve selective transformations that leave the benzyloxy and difluoro functionalities intact, or to develop conditions that allow for the selective cleavage or modification of these groups when desired.

Integration with High-Throughput Experimentation and Automation

To rapidly explore the synthetic potential of this compound, high-throughput experimentation (HTE) and automated synthesis platforms could be employed. acs.orgpurdue.edu HTE would enable the rapid screening of a wide range of reaction conditions (e.g., catalysts, ligands, bases, solvents, and temperatures) for cross-coupling and other functionalization reactions. purdue.edu This approach would significantly accelerate the discovery of optimal conditions for desired transformations and could uncover novel reactivity. acs.org

The integration of HTE with advanced analytical techniques, such as high-throughput NMR and mass spectrometry, would allow for the rapid characterization of reaction outcomes. adelphi.eduacs.org A challenge in this area is the adaptation of existing automated platforms to handle the specific physical properties and reactivity of this compound and its derivatives.

Advancements in Computational Prediction of Compound Properties and Behavior

Computational chemistry and machine learning are becoming increasingly powerful tools for predicting the properties and reactivity of molecules. acs.orgmit.edursc.org Future research could leverage these computational methods to predict the physicochemical properties of this compound and its derivatives, such as their electronic structure, lipophilicity, and potential for intermolecular interactions.

Furthermore, computational models could be used to predict the outcomes of various chemical reactions, including the regioselectivity of further aromatic substitutions and the feasibility of different cross-coupling reactions. acs.orgmit.edunih.govnih.gov This predictive capability could guide experimental work, saving time and resources. mit.edu The primary challenge lies in the development of accurate and reliable computational models that can account for the complex interplay of the different functional groups within the molecule.

Innovative Applications in Emerging Areas of Chemical Research

The unique structural features of this compound suggest its potential application in several emerging areas of chemical research.